1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanzonol C is a naturally occurring chalcone, a type of flavonoid, which is found in various plants. It is known for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria . The compound’s IUPAC name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol C typically involves the oxidation of substituted anilines. One common method includes the use of specific chemical synthesis steps that can be adjusted based on the desired outcome . The process involves fewer steps and uses readily available raw materials, making it suitable for industrial production .
Industrial Production Methods: The industrial production of Kanzonol C involves a streamlined synthesis route that ensures high yield and purity. The process is designed to be efficient and cost-effective, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Kanzonol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild to moderate, ensuring that the integrity of the compound is maintained .
Major Products Formed: The major products formed from these reactions include various derivatives of Kanzonol C, which exhibit enhanced antimicrobial and other pharmacological properties .
Scientific Research Applications
Kanzonol C has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Kanzonol C exerts its effects primarily through its antimicrobial properties. The compound inhibits the growth of various bacteria and fungi by interfering with their cellular processes . The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that Kanzonol C disrupts the cell membrane integrity of the microorganisms .
Comparison with Similar Compounds
- Isobavachalcone
- 4-Hydroxycarotene
- Kanzonol N
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.